molecular formula C17H18ClN3O7S2 B4088455 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine

Cat. No.: B4088455
M. Wt: 475.9 g/mol
InChI Key: BDZYGXUHRBABHV-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with sulfonyl groups attached to chlorinated and methoxylated phenyl rings

Preparation Methods

The synthesis of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper may be employed to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic processes essential for cell survival and proliferation .

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)sulfonyl-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O7S2/c1-28-17-12-15(5-6-16(17)18)30(26,27)20-9-7-19(8-10-20)29(24,25)14-4-2-3-13(11-14)21(22)23/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZYGXUHRBABHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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